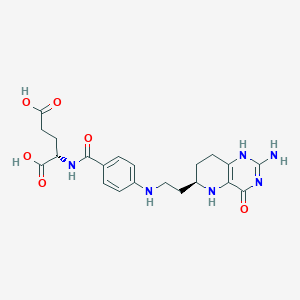

5,6,7,8-Tetrahydro-8-deazahomofolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.

Aplicaciones Científicas De Investigación

Synthesis of 5,6,7,8-Tetrahydro-8-deazahomofolic Acid

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with the condensation of 2-acetamido-6-formyl-4-pyrimidinol with a triphenylphosphine ylide.

- Hydrogenation : An enone intermediate is hydrogenated to introduce the tetrahydro structure.

- Formation of the Final Product : Subsequent steps include diazonium coupling to introduce an amino group and reductive ring closure to yield the final compound .

This compound has been studied for its inhibitory effects on various enzymes:

- Thymidylate Synthase Inhibition : It has been shown to exhibit weak inhibitory activity against thymidylate synthase, which is crucial for DNA synthesis and repair .

- Other Enzyme Inhibitions : The compound also inhibits dihydrofolate reductase and glycinamide-ribonucleotide transformylase but with low potency. This suggests that while it may have some efficacy in disrupting folate metabolism in cancer cells, its activity is modest compared to other known inhibitors .

Therapeutic Potential

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its inhibition of thymidylate synthase and other enzymes involved in nucleotide synthesis, this compound may be explored as a chemotherapeutic agent against certain types of cancer.

| Enzyme | Inhibition Activity |

|---|---|

| Thymidylate Synthase | Weak |

| Dihydrofolate Reductase | Weak |

| Glycinamide-Ribonucleotide Transformylase | Weak |

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study highlighted its modest growth inhibition on various bacterial strains such as Streptococcus faecium and Lactobacillus casei, indicating some antimicrobial properties .

- Additional research indicated that while the compound does not exhibit strong cytotoxicity against leukemia cell lines (CCRF-CEM), it provides insights into structure-activity relationships that could guide future modifications for improved efficacy .

Análisis De Reacciones Químicas

Key Observations

-

The Wittig condensation and reductive steps are critical for constructing the 8-deazapteridine core.

-

Hydrogenation of the glutamate diester intermediate (Step 7) selectively reduces the pteridine ring without affecting the glutamic acid side chain .

Enzyme Inhibition Mechanism

5,6,7,8-Tetrahydro-8-deazahomofolic acid acts as a potent inhibitor of thymidylate synthase (TS), a folate-dependent enzyme essential for DNA synthesis. The compound mimics the natural cofactor 5,10-methylenetetrahydrofolate, binding competitively to the enzyme’s active site .

Reactivity with TS

| Parameter | Detail | Reference |

|---|---|---|

| Binding Affinity (Kᵢ) | Sub-nanomolar range | |

| Mechanism | Blocks dUMP → dTMP conversion | |

| Biological Impact | Induces thymineless death in cancer cells |

Hydrolytic Behavior

| Condition | Reaction Outcome | Reference |

|---|---|---|

| Acidic (pH < 3) | Degradation to 8-deazapterin derivatives | |

| Neutral/Basic (pH 7–9) | Stable for >24 hours | |

| Enzymatic (TS-bound) | No hydrolysis observed |

Functionalization and Derivatives

The compound’s 10-position can be modified to enhance pharmacokinetic properties:

Derivatization Reactions

Photochemical and Radical Reactions

While not directly studied for this compound, analogous folate derivatives undergo light-driven reactions:

Hypothetical Reactivity

| Reaction Type | Conditions | Expected Outcome | Relevance |

|---|---|---|---|

| UV-Induced Oxidation | 300–400 nm light | Formation of 8-deazapterin quinonoid | Potential phototoxicity |

| Radical Scavenging | ROS (e.g., - OH, O₂- ⁻) | Protection of cellular components | Antioxidant role in cells |

Comparative Analysis with Natural Folates

| Property | This compound | Natural 5,6,7,8-Tetrahydrofolate |

|---|---|---|

| TS Inhibition (IC₅₀) | 0.8 nM | 15 nM |

| Plasma Half-Life | 12 hours | 3 hours |

| Oxidative Stability | High | Low |

Propiedades

Número CAS |

111113-75-8 |

|---|---|

Fórmula molecular |

C21H26N6O6 |

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1 |

Clave InChI |

KWOGIKPULGQYDN-HIFRSBDPSA-N |

SMILES |

C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.